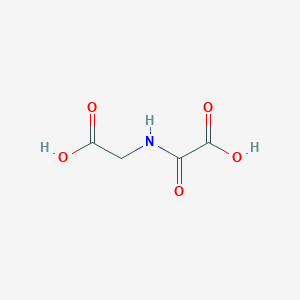

N-Oxalylglycine

Beschreibung

Contextualization within α-Ketoglutarate Analogues and Metabolic Regulators

N-Oxalylglycine is a structural analogue of α-ketoglutarate (α-KG), a central molecule in cellular metabolism. researchgate.netbiorxiv.org α-KG is a crucial intermediate in the Krebs cycle and serves as a cosubstrate for a large family of enzymes known as Fe(II)/α-KG-dependent dioxygenases. mdpi.comwikipedia.org These enzymes play critical roles in a wide array of biological processes, including collagen synthesis, DNA repair, fatty acid metabolism, and the regulation of gene expression. nih.govjianhaidulab.com

The key structural feature of this compound that allows it to function as an α-KG mimic is the replacement of a methylene (B1212753) group (CH2) in α-KG with an amide (NH) group. ebi.ac.uknih.gov This subtle change renders this compound a competitive inhibitor of α-KG-dependent dioxygenases. ebi.ac.uk By binding to the active site of these enzymes, this compound prevents the binding of the natural cosubstrate, α-KG, thereby inhibiting the enzyme's catalytic activity. wikipedia.org This inhibitory action is broad-spectrum, affecting a wide range of α-KG-dependent enzymes. abmole.comresearchgate.net

One of the most studied families of enzymes inhibited by this compound is the prolyl hydroxylase domain (PHD) proteins. researchgate.netapexbt.com These enzymes are responsible for the hydroxylation of proline residues on the alpha subunit of the Hypoxia-Inducible Factor (HIF), a master transcriptional regulator of the cellular response to low oxygen (hypoxia). nih.gov By inhibiting PHDs, this compound stabilizes HIF-α, leading to the activation of hypoxia-responsive genes even under normal oxygen conditions, a state often referred to as pseudo-hypoxia. researchgate.netmdpi.com

Historical Perspectives on the Identification and Early Applications of this compound

The investigation of α-ketoglutarate-dependent dioxygenase inhibitors led to the development of this compound. Early studies focused on understanding the mechanism of prolyl 4-hydroxylase, an enzyme vital for collagen biosynthesis. In 1992, a study described this compound as a competitive inhibitor of prolyl 4-hydroxylase, highlighting its potential as a substrate analogue. ebi.ac.uk

Subsequent research in the early 2000s was pivotal in establishing this compound and its cell-permeable derivative, dimethyloxalylglycine (DMOG), as crucial tools for studying the HIF pathway. mdpi.comnih.gov Researchers demonstrated that inhibiting HIF prolyl hydroxylases with these compounds could stabilize HIF-α. mdpi.compnas.org DMOG, being more hydrophobic, was initially favored for cell culture studies due to its presumed superior membrane transport. mdpi.com Inside the cell, DMOG is rapidly hydrolyzed by esterases to form this compound, the active inhibitor. nih.govrsc.org These early applications were instrumental in dissecting the molecular machinery of the cellular oxygen-sensing pathway. nih.gov More recently, this compound has also been identified as a naturally occurring product in plants like rhubarb and spinach. researchgate.netapexbt.com

Significance of this compound as a Research Tool and Potential Therapeutic Agent

This compound's ability to broadly inhibit α-KG-dependent dioxygenases has made it an indispensable research tool. researchgate.netresearchgate.net It is widely used to induce a hypoxic response in vitro and in vivo to study the physiological and pathological consequences of HIF activation. biorxiv.orgbiorxiv.org Beyond the HIF pathway, this compound is utilized to investigate other α-KG-dependent enzymes, such as the Jumonji C (JmjC) domain-containing histone demethylases, which are key epigenetic regulators. researchgate.netcaymanchem.com Its use has provided insights into cancer biology, as these enzymes are implicated in various malignancies. apexbt.comcaymanchem.com

The therapeutic potential of this compound and its derivatives stems from their ability to modulate pathways involved in various diseases. The stabilization of HIF has pro-angiogenic effects, making it a target for treating conditions characterized by insufficient blood supply, such as ischemic diseases. mdpi.com Research has shown that this compound can promote the formation of new blood vessels and improve healing in models of diabetic ulcers and bone fractures. mdpi.com Furthermore, by inhibiting histone demethylases, this compound and its derivatives are being explored as potential anticancer agents. apexbt.comcaymanchem.com The development of macromolecular prodrugs, such as hyaluronic acid-conjugated this compound, aims to improve targeted delivery and controlled release of the active compound. mdpi.com

Interactive Data Table: Inhibitory Activity of this compound

| Enzyme Target | Enzyme Family | IC₅₀ Value | Biological Process |

| PHD1 | α-KG-dependent dioxygenase | 2.1 µM apexbt.comcaymanchem.com | HIF stabilization |

| PHD2 | α-KG-dependent dioxygenase | 5.6 µM apexbt.comcaymanchem.com | HIF stabilization |

| JMJD2A | JmjC histone demethylase | 250 µM apexbt.comcaymanchem.com | Histone demethylation |

| JMJD2C | JmjC histone demethylase | 500 µM apexbt.comcaymanchem.com | Histone demethylation |

| JMJD2E | JmjC histone demethylase | 24 µM apexbt.comcaymanchem.com | Histone demethylation |

| Prolyl 4-hydroxylase | α-KG-dependent dioxygenase | Competitive inhibitor ebi.ac.uk | Collagen synthesis |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(carboxymethylamino)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO5/c6-2(7)1-5-3(8)4(9)10/h1H2,(H,5,8)(H,6,7)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMZLRFONYSTPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200601 | |

| Record name | Oxalylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5262-39-5 | |

| Record name | N-Oxalylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5262-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxalylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005262395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxalylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-OXALYLGLYCINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(CARBOXYCARBONYL)GLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVW38EB8YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Foundations of N Oxalylglycine Bioactivity

Interactions with α-Ketoglutarate-Dependent Dioxygenases

N-Oxalylglycine functions as a broad-spectrum inhibitor of Fe(II)/α-ketoglutarate-dependent dioxygenases. mdpi.comechelon-inc.comebi.ac.uk These enzymes are involved in a variety of critical cellular functions, including collagen biosynthesis, histone demethylation, and the regulation of hypoxia-inducible factors (HIFs). wikipedia.orgnih.gov The inhibitory effect of NOG stems from its ability to act as a structural mimic of the natural co-substrate, α-ketoglutarate. wikipedia.orgmdpi.com

Competitive Inhibition Mechanisms and Binding Site Analysis

This compound exhibits competitive inhibition with respect to α-ketoglutarate. nih.govacs.org It binds to the active site of α-ketoglutarate-dependent dioxygenases, directly competing with the binding of the endogenous α-KG. nih.govacs.org The active site of these enzymes contains a highly conserved 2-His-1-carboxylate facial triad (B1167595) that coordinates a ferrous iron (Fe(II)) cofactor, leaving three sites available for the binding of α-KG and molecular oxygen. wikipedia.org NOG, being isosteric with α-KG, occupies the same binding pocket. wikipedia.org This competitive binding prevents the productive association of α-KG with the enzyme, thereby halting the catalytic cycle before it can proceed. For instance, in studies with the enzyme TauD, NOG was found to compete with αKG for binding, although weakly. nih.gov Similarly, in the case of xanthine (B1682287) hydroxylase, this compound acts as a competitive inhibitor with a reported Ki of 0.12 μM. nih.govacs.org

Mimicry of Substrate Initial Steps without Hydroxylation Initiation

The inhibitory action of this compound is characterized by its ability to mimic the initial binding steps of the natural substrate, α-ketoglutarate, without enabling the subsequent hydroxylation reaction. sigmaaldrich.comsigmaaldrich.com While it successfully occupies the α-KG binding site, the substitution of a nitrogen atom for a carbon atom in its structure prevents the necessary electronic rearrangements required for the catalytic cycle to proceed. nih.gov Specifically, the oxidative decarboxylation of α-ketoglutarate, a critical step that generates the highly reactive ferryl intermediate responsible for substrate hydroxylation, is blocked. wikipedia.org Therefore, NOG effectively acts as a dead-end inhibitor, stalling the enzyme in an inactive complex.

Inhibition of Prolyl Hydroxylase Domain (PHD) Enzymes

A crucial aspect of this compound's bioactivity is its potent inhibition of prolyl hydroxylase domain (PHD) enzymes. caymanchem.comscbt.com PHDs are α-ketoglutarate-dependent dioxygenases that play a central role in cellular oxygen sensing by regulating the stability of hypoxia-inducible factors (HIFs). scbt.comoup.com By inhibiting PHDs, NOG prevents the degradation of HIF-α subunits, leading to the activation of hypoxic response pathways even under normal oxygen conditions. scbt.comelifesciences.org

Specificity and Potency Against PHD1, PHD2, and PHD3

This compound has been shown to inhibit multiple PHD isoforms, including PHD1 and PHD2. caymanchem.commedchemexpress.comcaymanchem.com The inhibitory concentrations (IC50) of NOG for PHD1 and PHD2 have been reported to be 2.1 μM and 5.6 μM, respectively. caymanchem.commedchemexpress.comcaymanchem.com While information on its specific potency against PHD3 is less detailed in the provided search results, the broad-spectrum nature of NOG as an α-ketoglutarate mimic suggests it likely inhibits all three isoforms to varying degrees. mdpi.com The different PHD isoforms have distinct, though sometimes overlapping, roles in regulating HIF-α, and their expression levels can vary between cell types. uzh.chacs.org

| Enzyme | IC50 (μM) |

| PHD1 | 2.1 caymanchem.commedchemexpress.comcaymanchem.com |

| PHD2 | 5.6 caymanchem.commedchemexpress.comcaymanchem.com |

| PHD3 | Not explicitly stated |

| JMJD2A | 250 caymanchem.comcaymanchem.com |

| JMJD2C | 500 caymanchem.comcaymanchem.com |

| JMJD2E | 24 caymanchem.comcaymanchem.com |

| FIH | 0.36 rsc.org |

This table displays the half-maximal inhibitory concentration (IC50) of this compound for various enzymes.

Molecular Basis of HIF-1α Stabilization and Pseudo-Hypoxic Response Induction

Under normoxic conditions, PHD enzymes hydroxylate specific proline residues on the HIF-α subunit. oup.comnih.gov This hydroxylation event serves as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for proteasomal degradation. oup.com By competitively inhibiting PHDs, this compound prevents this initial hydroxylation step. oup.com

The absence of prolyl hydroxylation means that VHL cannot bind to HIF-α, leading to its stabilization and accumulation within the cell. scbt.commdpi.com The stabilized HIF-α then translocates to the nucleus, where it dimerizes with HIF-β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. mdpi.com This initiates the transcription of a wide array of genes involved in the cellular adaptation to low oxygen, including those related to angiogenesis, glucose transport, and erythropoiesis. mdpi.comresearchgate.net This NOG-induced activation of the HIF pathway in the presence of normal oxygen levels is termed a "pseudo-hypoxic" response. elifesciences.orgnih.gov Studies have shown that treatment with NOG or its cell-permeable derivative, dimethyloxalylglycine (DMOG), leads to the accumulation of HIF-1α in the cell nucleus and a subsequent increase in the expression of HIF target genes. mdpi.comresearchgate.net

Differential Effects on HIF-1α Oxygen-Dependent Degradation Domain and Transactivation Domains

This compound, a structural analog of 2-oxoglutarate (2-OG), functions as a broad-spectrum competitive inhibitor of 2-OG-dependent dioxygenases. nih.govnih.govcam.ac.uk This class of enzymes includes two key regulators of Hypoxia-Inducible Factor-1α (HIF-1α) stability and activity: the HIF prolyl hydroxylases (PHDs) and Factor Inhibiting HIF (FIH). nih.govplos.org These enzymes regulate different functional domains of the HIF-1α protein, and NOG exhibits a differential inhibitory effect upon them.

The stability of HIF-1α is primarily controlled by the PHDs (specifically PHD1, PHD2, and PHD3), which hydroxylate specific proline residues (Pro402 and Pro564) located within the N-terminal and C-terminal Oxygen-Dependent Degradation Domains (NODD and CODD, respectively). plos.orgnih.govresearchgate.net This hydroxylation event marks HIF-1α for proteasomal degradation under normoxic conditions. nih.gov In contrast, the transcriptional activity of HIF-1α is modulated by FIH, which hydroxylates an asparagine residue (Asn803) within the C-terminal Transactivation Domain (C-TAD). plos.orgnih.gov This asparaginyl hydroxylation prevents the recruitment of essential transcriptional co-activators, such as CBP/p300, thereby repressing HIF-1α's ability to activate gene transcription. nih.gov

This compound inhibits both PHDs and FIH, but with differing potencies. This differential inhibition means that NOG can simultaneously prevent HIF-1α degradation (by inhibiting PHDs) and modulate its transcriptional activity (by inhibiting FIH). Research has shown that NOG is a significantly more potent inhibitor of FIH than of PHD2. nih.govrsc.org For instance, the reported half-maximal inhibitory concentration (IC₅₀) for NOG against FIH is 0.36 µM, whereas its IC₅₀ against PHD2 ranges from 2.52 to 18.5 µM, depending on the specific assay conditions. nih.govrsc.org This disparity in inhibition leads to a complex biological outcome where both HIF-1α stabilization and a direct modulation of its transactivation potential occur. Studies using dimethyloxalylglycine (DMOG), a cell-permeable prodrug of NOG, confirm this dual action, showing inhibition of both prolyl (ODD-related) and asparaginyl (C-TAD-related) hydroxylation. nih.govfrontiersin.org This is in contrast to more selective PHD inhibitors that primarily prevent HIF-1α degradation without directly affecting FIH-mediated repression of the C-TAD. nih.gov

Table 1: Inhibitory Potency of this compound against HIF Hydroxylases

| Enzyme Target | Domain Regulated | IC₅₀ Value (µM) | Reference(s) |

|---|---|---|---|

| Factor Inhibiting HIF (FIH) | C-terminal Transactivation Domain (C-TAD) | 0.36 | nih.gov |

Inhibition of Jumonji C-Domain-Containing Histone Lysine (B10760008) Demethylases (JMJDs)

This compound's role as a 2-oxoglutarate analog extends to another major family of dioxygenases: the Jumonji C (JmjC) domain-containing histone lysine demethylases (JMJDs). medchemexpress.comcaymanchem.com These enzymes are critical regulators of epigenetic states, and NOG's inhibitory action has significant implications for chromatin structure and gene expression.

Inhibition Profiles Against JMJD2A, JMJD2C, and JMJD2D/E Subfamilies

Research has characterized the inhibitory activity of this compound against several members of the JMJD2 subfamily of histone demethylases. The JMJD2 enzymes are known to remove methyl groups from histone H3. caymanchem.com NOG demonstrates a varied inhibition profile against these isoforms. Specifically, it has been shown to inhibit JMJD2A, JMJD2C, JMJD2D, and JMJD2E. medchemexpress.comcaymanchem.com The reported IC₅₀ values indicate a degree of selectivity within this subfamily, with NOG being a particularly potent inhibitor of JMJD2E compared to JMJD2A and JMJD2C. caymanchem.com

Table 2: Inhibition of JMJD2 Subfamily by this compound

| Enzyme Target | IC₅₀ Value (µM) | Reference(s) |

|---|---|---|

| JMJD2A | 250 | caymanchem.com |

| JMJD2C | 500 | caymanchem.com |

Impact on Histone H3 Lysine 9 (H3K9) and Histone H3 Lysine 36 (H3K36) Demethylation

The JMJD2 subfamily of enzymes specifically catalyzes the demethylation of di- and trimethylated lysine 9 and lysine 36 on histone H3 (H3K9me2/3 and H3K36me2/3). caymanchem.com These histone marks are crucial epigenetic signals, with H3K9 methylation generally associated with transcriptionally silent heterochromatin and H3K36 methylation linked to transcriptionally active euchromatin. By inhibiting JMJD2 enzymes, this compound effectively blocks the removal of these methyl groups. This leads to an altered state of histone methylation, preventing the erasure of these important epigenetic marks and thereby influencing the transcriptional status of associated genes.

Implications for Chromatin Modification and Epigenetic Regulation

The inhibition of JMJDs by this compound has direct consequences for chromatin dynamics and epigenetic regulation. Histone methylation is a fundamental component of the "histone code," which dictates the accessibility of DNA to the transcriptional machinery. By preventing the demethylation of H3K9 and H3K36, NOG can maintain specific chromatin architectures. For example, the sustained methylation of H3K9 can enforce gene silencing, while the preservation of H3K36 methylation might affect transcriptional elongation and splicing. Therefore, this compound serves as a tool to modulate epigenetic landscapes, influencing cellular processes by altering the expression of genes governed by these specific histone modifications.

Inhibition of Other Key Enzymes

Beyond its effects on HIF hydroxylases and JMJDs, this compound also modulates the activity of other enzymes that rely on 2-oxoglutarate as a cosubstrate.

Modulation of Xanthine Hydroxylase Activity

This compound has been identified as a potent inhibitor of a specific type of xanthine hydroxylase found in the fungus Aspergillus nidulans. nih.govacs.orgnih.gov This enzyme, a non-heme iron Fe(II) and 2-oxoglutarate-dependent dioxygenase known as XanA, catalyzes the hydroxylation of xanthine to produce uric acid. nih.govresearchgate.net NOG acts as a competitive inhibitor with respect to 2-oxoglutarate, binding to the active site and preventing the normal enzymatic reaction. nih.govacs.org The inhibition constant (Ki) for this interaction has been measured to be 0.12 µM, indicating a high affinity of NOG for the fungal enzyme. nih.govacs.orgnih.gov This inhibitory action highlights the broad utility of NOG in studying the mechanisms of various 2-OG-dependent dioxygenases. echelon-inc.com

Interactions with Isocitrate Dehydrogenase (IDH1/2) Variants

This compound (NOG), a structural analogue of α-ketoglutarate (2-oxoglutarate or 2OG), demonstrates significant interactions with isocitrate dehydrogenase (IDH) enzymes, particularly variants associated with cancer. nih.govnih.gov These enzymes are crucial in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate. nih.govuni-freiburg.de Somatic mutations in IDH1 and IDH2 genes result in variants with a neomorphic function: the NADPH-dependent reduction of 2OG to (2R)-hydroxyglutarate (2-HG), an oncometabolite. nih.govnih.gov

This compound has been identified as an inhibitor of both wild-type and mutant forms of IDH1. nih.gov It functions as a 2OG-competitive inhibitor. researchgate.net Research has shown that NOG can efficiently inhibit several cancer-associated IDH1/2 variants, including R132H IDH1, R172K IDH2, and R140Q IDH2, even in the presence of equimolar concentrations of the natural substrate, 2OG. nih.govresearchgate.net For some mutant forms of IDH1, NOG exhibits an uncompetitive pattern of inhibition with respect to NADPH, which is attributed to the ordered kinetic mechanism where NADPH must bind to the enzyme before the α-ketoglutarate analogue. nih.gov

The binding affinity of this compound to IDH variants can be influenced by cofactors. Studies using differential scanning fluorimetry (DSF) and nuclear magnetic resonance (NMR) have shown that NOG binds weakly to the R132H IDH1 variant in the absence of metal ions. nih.gov However, the presence of magnesium ions (Mg²⁺) enhances the binding of NOG to R132H IDH1. nih.gov This is consistent with findings that the natural substrate, isocitrate, also requires Mg²⁺ for efficient binding to wild-type IDH1. nih.govuni-freiburg.de

Not all IDH variants interact with this compound in the same manner. For instance, the double mutant R132H/Q277E variant of IDH1 does not bind efficiently to NOG, a characteristic that likely accounts for its enzymatic inactivity. uni-freiburg.de At high intracellular concentrations, which can be achieved through the administration of its cell-permeable prodrug dimethyloxalylglycine (DMOG), this compound can engage with lower-affinity αKG-binding enzymes like IDH, contributing to significant disruptions in cellular metabolism. ucl.ac.ukresearchgate.net

Table 1: Summary of this compound Interactions with IDH1/2 Variants

| Enzyme/Variant | Interaction Type | Key Findings | Citations |

|---|---|---|---|

| Wild-type IDH1 | Inhibition | NOG is a known inhibitor. | nih.gov |

| R132H IDH1 | Competitive Inhibition | Efficiently inhibits the variant; binding is enhanced by Mg²⁺. | nih.govnih.govresearchgate.net |

| R172K IDH2 | Inhibition | Efficiently inhibited by NOG in the presence of 2OG. | nih.gov |

| R140Q IDH2 | Inhibition | Efficiently inhibited by NOG in the presence of 2OG. | nih.gov |

| R132H/Q277E IDH1 | Inefficient Binding | Does not bind efficiently, reflecting the variant's inactivity. | uni-freiburg.de |

Influence on Glutamate (B1630785) Dehydrogenase

This compound exerts a significant inhibitory influence on Glutamate Dehydrogenase (GDH), a pivotal enzyme that links carbon and nitrogen metabolism by catalyzing the reversible conversion of α-ketoglutarate to L-glutamate. ucl.ac.ukbiorxiv.org As a close structural analogue of α-ketoglutarate, this compound acts as a potent competitive inhibitor of GDH. biorxiv.orgebi.ac.uk

The inhibitory mechanism of this compound involves its competition with α-ketoglutarate for the enzyme's active site. ebi.ac.uk Thermodynamic studies have elucidated the formation of a stable ternary complex between GDH, the reduced coenzyme NADPH, and this compound. ebi.ac.uk The stability of this complex is crucial for its inhibitory effect. It has been shown that a hydrogen bond between the amide group of this compound and the enzyme, present in the binary complex, is lost upon the formation of the ternary complex. This loss is compensated for by the formation of a stabilizing interaction between this compound and NADPH. ebi.ac.uk

The biological consequence of GDH inhibition by this compound is a disruption of glutamine metabolism. researchgate.net When intracellular concentrations of this compound become sufficiently high, typically following the cellular uptake and hydrolysis of its prodrug, dimethyloxalylglycine (DMOG), the inhibition of GDH can lead to severe metabolic disruption and cytotoxicity. ucl.ac.ukresearchgate.netbiorxiv.org This effect on glutamine catabolism is considered a HIF-independent mechanism of action for the compound. researchgate.net The capacity of this compound to inhibit GDH underscores its role as a polypharmacological agent that can affect multiple α-ketoglutarate-dependent enzymes. ucl.ac.ukresearchgate.net

Table 2: Research Findings on the Influence of this compound on Glutamate Dehydrogenase (GDH)

| Aspect | Finding | Implication | Citations |

|---|---|---|---|

| Mechanism of Action | Competitive inhibitor with respect to α-ketoglutarate. | Directly competes with the natural substrate for the active site. | biorxiv.orgebi.ac.uk |

| Complex Formation | Forms a stable ternary complex with GDH and NADPH. | The formation of this complex is a key feature of its inhibitory activity. | ebi.ac.uk |

| Metabolic Impact | High concentrations inhibit GDH, impairing glutamine metabolism. | Leads to disrupted cellular metabolism and potential cytotoxicity. | ucl.ac.ukresearchgate.netresearchgate.net |

| Pharmacological Profile | Considered a polypharmacological agent. | Affects multiple α-ketoglutarate-dependent enzymes beyond its primary targets. | ucl.ac.ukresearchgate.net |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | NOG |

| α-ketoglutarate / 2-oxoglutarate | αKG / 2OG |

| Isocitrate | |

| (2R)-hydroxyglutarate | 2-HG |

| Dimethyloxalylglycine | DMOG |

| L-glutamate | |

| NADPH | Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (reduced form) |

Cellular and Molecular Effects of N Oxalylglycine

Regulation of Gene Expression

N-Oxalylglycine modulates gene expression primarily by inhibiting α-ketoglutarate-dependent dioxygenases, which include the Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs) and Jumonji C-domain-containing (JmjC) histone demethylases. apexbt.commesgenbio.comsigmaaldrich.com Inhibition of these enzyme families alters the stability of key transcription factors and modifies the epigenetic landscape, leading to widespread changes in gene transcription. nih.govgoogle.com

Transcriptional Adaptation to Hypoxia via HIF Target Genes

The primary mechanism by which this compound regulates gene expression is through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). nih.govmdpi.com In the presence of oxygen (normoxia), HIF-α subunits are hydroxylated by Prolyl Hydroxylase Domain (PHD) enzymes, which marks them for proteasomal degradation. nih.govnih.gov this compound, by acting as a competitive inhibitor of the PHDs' co-substrate α-ketoglutarate, prevents this hydroxylation. nih.govscbt.com

This inhibition stabilizes HIF-1α, allowing it to accumulate, translocate to the nucleus, and dimerize with the HIF-1β subunit. mdpi.comnih.gov The resulting HIF-1 complex binds to specific DNA sequences known as hypoxia response elements (HREs) in the promoter regions of target genes, initiating their transcription. mdpi.comnih.gov This process effectively simulates a hypoxic state within the cell, leading to the upregulation of a suite of genes that facilitate adaptation to low-oxygen environments. nih.govmdpi.com this compound also inhibits Factor Inhibiting HIF (FIH), an asparaginyl hydroxylase that can block the recruitment of transcriptional co-activators to the HIF-1 complex, further enhancing HIF-1's transcriptional activity. mdpi.comnih.gov

| Enzyme Target | Enzyme Family | Reported IC₅₀ | Reference |

|---|---|---|---|

| PHD1 | Prolyl Hydroxylase | 2.1 μM | apexbt.commesgenbio.com |

| PHD2 | Prolyl Hydroxylase | 5.6 μM | apexbt.commesgenbio.com |

Modulation of Genes Involved in Angiogenesis and Metabolism

The stabilization of HIF by this compound leads to the transcriptional activation of numerous genes critical for angiogenesis (the formation of new blood vessels) and metabolic reprogramming. mdpi.combiorxiv.org

Key pro-angiogenic factors are upregulated, including:

Vascular Endothelial Growth Factor (VEGF): A primary signaling protein that stimulates the growth of new blood vessels. mdpi.comnih.gov

Angiopoietin-like 4 (ANGPTL4): A protein involved in regulating angiogenesis and lipid metabolism. biorxiv.org

Metabolic adaptation is driven by the increased expression of genes that promote a shift towards glycolysis, a metabolic pathway that does not require oxygen. nih.govjci.org Notable upregulated metabolic genes include:

Glucose Transporter 1 (GLUT1): Facilitates the transport of glucose into the cell. mdpi.com

Hexokinase 2 (HK2): Catalyzes the first step in glucose metabolism. nih.gov

Pyruvate (B1213749) Dehydrogenase Kinase 1 (PDK1): Inhibits the entry of pyruvate into the tricarboxylic acid (TCA) cycle, thus favoring lactate (B86563) production over mitochondrial respiration. jci.orgebi.ac.uk

Research has demonstrated that fibroblasts treated with an this compound conjugate show a dose-dependent increase in the mRNA expression of key HIF-1 target genes. mdpi.com

| Gene | Function | Fold Increase (vs. Control) | Reference |

|---|---|---|---|

| VEGF | Angiogenesis | ~6-fold | mdpi.com |

| GLUT1 | Glucose Transport | ~4-fold | mdpi.com |

| PHD2 | HIF Regulation (Negative Feedback) | ~3-fold | mdpi.com |

Global Gene Expression Profiling in Response to this compound

Broader transcriptomic analyses using this compound's precursor, dimethyloxalylglycine (DMOG), reveal a wide-ranging transcriptional response. biorxiv.org These studies confirm significant alterations in the expression of large sets of genes involved not only in metabolism and angiogenesis but also in cell cycle regulation. biorxiv.org This global impact underscores this compound's role as a broad-spectrum inhibitor of α-ketoglutarate-dependent enzymes. nih.gov Beyond the HIF pathway, NOG also inhibits JmjC histone demethylases, which can lead to changes in histone methylation patterns and consequently alter the expression of a different subset of genes. apexbt.comsigmaaldrich.com This dual-level regulation—acting on both transcription factor stability and epigenetic marks—contributes to the extensive changes observed in global gene expression profiles. nih.govgoogle.com

Impact on Cellular Metabolism

This compound's influence extends deep into the core metabolic pathways of the cell. While its effects on HIF-1 lead to a glycolytic shift, direct inhibition of other metabolic enzymes can also occur, particularly at higher concentrations. crick.ac.uknih.gov These effects are often mediated by the monocarboxylate transporter 2 (MCT2), which facilitates the entry of NOG's hydrolyzed precursors into the cell. crick.ac.uknih.govresearchgate.net

Alterations in Glutamine Metabolism and Tricarboxylic Acid (TCA) Cycle Flux

At sufficient intracellular concentrations, this compound can inhibit key enzymes involved in glutamine metabolism. crick.ac.uknih.gov One of the primary targets identified is Glutamate (B1630785) Dehydrogenase (GDH) , an enzyme crucial for converting glutamate (derived from glutamine) into α-ketoglutarate, a key anaplerotic substrate that replenishes the TCA cycle. crick.ac.uknih.govresearchgate.net

By inhibiting GDH and other enzymes in the glutaminolysis pathway, this compound leads to:

Decreased glutamine-derived TCA cycle flux: The supply of carbon from glutamine to the TCA cycle is diminished. crick.ac.uknih.govnih.gov

Disruption of cellular biosynthesis: As glutamine is a major source of carbon and nitrogen for the synthesis of nucleotides and other biomass, this inhibition can impact cell proliferation. researchgate.net

This inhibition of glutamine catabolism represents a HIF-independent metabolic effect of this compound. biorxiv.orgresearchgate.net

Effects on Mitochondrial Respiration and ATP Production

The metabolic perturbations caused by this compound directly impact mitochondrial function. The reduced flux of substrates into the TCA cycle, particularly from glutamine, leads to a suppression of mitochondrial respiration (oxygen consumption). crick.ac.uknih.govnih.gov This occurs because the TCA cycle produces the reducing equivalents (NADH and FADH₂) that fuel the electron transport chain for oxidative phosphorylation. nih.govresearchgate.net

Consequently, the cell experiences:

Suppressed mitochondrial respiration: The rate of oxygen consumption by mitochondria decreases. crick.ac.uknih.gov

Decreased mitochondrial ATP production: With reduced oxidative phosphorylation, the primary mechanism for ATP generation is impaired. ebi.ac.ukcrick.ac.uknih.gov

Studies using this compound's precursor have shown that this inhibition of mitochondrial function can occur rapidly, even before the full transcriptional activation of HIF target genes is established. nih.govresearchgate.net This leads to energy stress, which can trigger compensatory increases in glycolytic ATP production. nih.gov

Cross-talk with Lipid Metabolism and One-Carbon Metabolism

This compound and its cell-permeable derivative, Dimethyloxalylglycine (DMOG), exert considerable influence on cellular metabolism, particularly creating a cross-talk between lipid and one-carbon metabolic pathways. Research using DMOG, which rapidly hydrolyzes to this compound within the cellular environment, has provided insights into these metabolic shifts, especially in cancer cells. researchgate.netjci.org

Untargeted metabolomics studies on cancer cells treated with DMOG have shown significant alterations in metabolites related to one-carbon metabolism. researchgate.net The levels of serine, a key entry point for one-carbon units, are affected. researchgate.netjci.org Additionally, changes in the levels of ornithine and homomethionine have been noted, indicating a broader impact on pathways connected to one-carbon metabolism. researchgate.net This metabolic reprogramming is often linked to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which is known to mediate the flux through serine and one-carbon metabolism in hypoxic conditions. jci.org In vivo studies have demonstrated that HIF stabilization by DMOG in the liver increases hepatic serine utilization. jci.org

Concurrently, NOG affects lipid metabolism. Global levels of fatty acyls, including palmitic acid, stearic acid, and arachidonic acid, have been observed to decrease in cancer cell lines following DMOG treatment. researchgate.net This suggests an inhibitory effect on de novo fatty acid synthesis or an increase in fatty acid oxidation. The interplay is crucial as lipid metabolism reprogramming is a hallmark of many cancers, providing energy and building blocks for rapid cell proliferation. ijbs.com Furthermore, high intracellular concentrations of NOG, resulting from DMOG administration, can inhibit glutaminolysis enzymes like glutamate dehydrogenase. ucl.ac.ukresearchgate.net Since glutamine is a key source of carbon for both the TCA cycle and fatty acid synthesis, its inhibition has direct consequences for lipid metabolism.

Table 1: Reported Metabolic Changes Induced by this compound (via DMOG treatment)

| Metabolic Pathway | Affected Metabolites | Observed Effect | Reference |

|---|---|---|---|

| One-Carbon Metabolism | Serine | Altered levels; increased hepatic utilization | researchgate.netjci.org |

| Glycine (B1666218) | Altered levels | jci.org | |

| Ornithine | Significantly altered levels | researchgate.net | |

| Homomethionine | Significantly altered levels | researchgate.net | |

| Lipid Metabolism | Palmitic Acid | Reduced levels in cancer cells | researchgate.net |

| Stearic Acid | Reduced levels in cancer cells | researchgate.net | |

| Arachidonic Acid | Reduced levels in cancer cells | researchgate.net |

| Glutaminolysis | Glutamine-derived metabolites | Inhibition of glutaminolysis enzymes (e.g., GDH) | ucl.ac.uk |

Cellular Signal Transduction Pathways

Activation of Hypoxia-Inducible Factor Signaling Pathway

One of the most extensively documented effects of this compound is the activation of the Hypoxia-Inducible Factor (HIF) signaling pathway. mdpi.comdovepress.com NOG achieves this by acting as a competitive inhibitor of prolyl hydroxylase domain (PHD) enzymes. mdpi.comdovepress.comcaymanchem.com PHDs are α-ketoglutarate-dependent dioxygenases that, under normal oxygen conditions (normoxia), hydroxylate specific proline residues on the HIF-1α subunit. dovepress.comnih.gov This hydroxylation marks HIF-1α for recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, leading to its ubiquitination and subsequent degradation by the proteasome. dovepress.comnih.gov

By mimicking α-ketoglutarate, NOG binds to the active site of PHDs but does not facilitate the hydroxylation reaction, effectively inhibiting the enzyme. dovepress.comsigmaaldrich.com This inhibition prevents HIF-1α degradation, causing it to stabilize and accumulate in the cytoplasm, even in the presence of normal oxygen levels—a state often referred to as pseudo-hypoxia. mdpi.comnih.gov The stabilized HIF-1α then translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-1β subunit. dovepress.com This active HIF-1 complex binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription. dovepress.comresearchgate.net

The activation of the HIF-1 pathway by NOG and its derivatives has been shown to induce the expression of a wide array of genes involved in processes like angiogenesis, glycolysis, and erythropoiesis. mdpi.comnih.govresearchgate.net For instance, studies in normal human dermal fibroblasts treated with NOG showed HIF-1α accumulation in the nucleus and increased mRNA expression of direct HIF transcriptional targets. researchgate.netnih.gov The resulting secreted factors were able to stimulate the formation of tube-like structures by endothelial cells, a key step in angiogenesis. mdpi.comnih.gov

Table 2: Key Events in this compound-Mediated HIF-1 Pathway Activation

| Step | Description | Key Proteins Involved | Consequence | Reference |

|---|---|---|---|---|

| 1. Inhibition | NOG competitively inhibits PHD enzymes. | This compound, PHD1, PHD2 | PHD enzymes are inactivated. | caymanchem.commesgenbio.com |

| 2. Stabilization | HIF-1α hydroxylation is prevented, blocking its degradation. | HIF-1α, VHL | HIF-1α protein stabilizes and accumulates. | dovepress.comnih.gov |

| 3. Translocation | Stabilized HIF-1α moves from the cytoplasm to the nucleus. | HIF-1α | Nuclear concentration of HIF-1α increases. | dovepress.comresearchgate.net |

| 4. Dimerization | HIF-1α forms a heterodimer with HIF-1β. | HIF-1α, HIF-1β | A functional HIF-1 transcription factor is formed. | dovepress.com |

| 5. Gene Transcription | The HIF-1 complex binds to HREs of target genes. | HIF-1 complex | Expression of hypoxia-responsive genes is activated. | mdpi.comresearchgate.net |

Investigation of Non-Enzymatic Functions of Putative Histone Demethylases

While this compound is a well-established inhibitor of the enzymatic activity of many JmjC domain-containing histone demethylases, it has also been utilized as a tool to investigate potential non-enzymatic functions of these proteins. caymanchem.commesgenbio.combiorxiv.org Histone demethylases reverse histone methylation, a key epigenetic mark, and their enzymatic action is widely assumed to be their primary mechanism for regulating gene expression. sigmaaldrich.combiorxiv.org

Research into the fission yeast protein Epe1, a putative histone demethylase, provides a key example. biorxiv.org Epe1 plays a critical role in regulating heterochromatin, but its molecular mechanism has been enigmatic, as it contains mutations in the conserved residues typically required for catalytic activity. biorxiv.org This has led to the hypothesis that Epe1 may have non-enzymatic functions. Studies have investigated how Epe1 interacts with other chromatin-associated proteins, such as Swi6 (the fission yeast homolog of HP1), to exert its anti-silencing effects. biorxiv.org

To dissect whether a residual or non-canonical enzymatic activity was involved in these protein-protein interactions, experiments were performed in the presence of co-factor analogs like this compound. biorxiv.org By testing the binding between Epe1 and Swi6HP1 in the presence of NOG (an α-ketoglutarate analog) and cobalt (an iron analog), researchers can probe whether the interaction is dependent on the catalytic site's ability to bind its co-factors. biorxiv.org The use of NOG in this context helps to distinguish between functions that require a catalytically competent active site and those that are purely structural or scaffolding, thereby shedding light on the non-enzymatic roles of proteins that belong to enzyme families. sigmaaldrich.combiorxiv.org

Mechanisms of Autophagy Induction in Cancer Cell Lines

This compound has been implicated in the induction of autophagy, a cellular self-degradation process, in various cancer cell lines. Autophagy can serve as a survival mechanism under stress but can also lead to a form of programmed cell death known as autophagic cell death. nih.govfrontiersin.org

Direct evidence comes from studies on a traditional Chinese medicine formula, T33, which contains this compound as one of its components. d-nb.info This formula was shown to significantly induce autophagy in human breast cancer cell lines MDA-MB231 and MCF-7. d-nb.info The treatment led to an increase in the autophagic marker LC3-II, indicating the formation of autophagosomes, and was suggested to contribute to the formula's anti-proliferative effects through autophagic cell death. d-nb.info

The precise mechanism by which NOG induces autophagy is likely tied to its function as an inhibitor of α-ketoglutarate-dependent dioxygenases. Several of these enzymes are involved in signaling pathways that regulate autophagy. For example, the inhibition of histone demethylases like G9a has been shown to inhibit the mTOR signaling pathway, a master negative regulator of autophagy. frontiersin.org Blocking G9a function can lead to mTOR inhibition and subsequent autophagic cell death in cancer cells. frontiersin.org Another potential target is the m6A RNA demethylase ALKBH5. In some cancers, ALKBH5 enhances the stability of BCL-2 mRNA; the BCL-2 protein, in turn, inhibits autophagy by binding to Beclin1. mdpi.com Therefore, inhibition of ALKBH5 by NOG could potentially decrease BCL-2 levels, freeing Beclin1 to promote autophagy. These findings suggest that NOG may induce autophagy through multiple mechanisms linked to its broad inhibitory profile against dioxygenases that intersect with key autophagy-regulating pathways like mTOR and Beclin1-BCL-2.

Table 3: Research Findings on Autophagy Induction in Cancer Cells

| Cell Line(s) | Agent | Key Findings | Potential Mechanism | Reference |

|---|---|---|---|---|

| MDA-MB231, MCF-7 (Breast Cancer) | T33 Formula (contains NOG) | Significant induction of autophagy; increased LC3-II puncta. | Leads to autophagic cell death, inhibiting proliferation. | d-nb.info |

| Head and Neck Squamous Carcinoma | G9a inhibitors | Inhibition of G9a leads to autophagic cell death. | Inhibition of the mTOR signaling pathway. | frontiersin.org |

| Epithelial Ovarian Cancer | ALKBH5 (target of NOG) | ALKBH5 enhances BCL-2, which prohibits autophagy. | Inhibition of ALKBH5 may decrease BCL-2 and induce autophagy. | mdpi.com |

Pharmacological and Delivery Strategies for N Oxalylglycine

Prodrug Development and Pharmacokinetics

A primary strategy to improve the cellular delivery of N-Oxalylglycine is through the use of prodrugs, which are chemically modified versions of the active compound that can more readily cross cell membranes.

Dimethyloxalylglycine (DMOG) is a widely used cell-permeable prodrug of this compound. biorxiv.orgmdpi.com As an esterified form of NOG, DMOG's increased lipophilicity allows it to passively diffuse across the cell membrane. ucl.ac.ukresearchgate.net This characteristic overcomes the limitation of NOG itself, which has minimal permeability through the plasma membrane. nih.gov DMOG is frequently employed in laboratory settings as a "hypoxia-mimetic" agent to induce the stabilization of HIF-1α under normal oxygen conditions by inhibiting PHD enzymes. researchgate.netoup.com

Once inside the cell or in aqueous environments like cell culture media, DMOG undergoes rapid, non-enzymatic hydrolysis. ucl.ac.ukresearchgate.net This process first converts DMOG into a mono-ester intermediate, methyloxalylglycine (MOG). ucl.ac.uknih.gov In cell culture media, DMOG has a very short half-life, converting to MOG in minutes. ucl.ac.ukresearchgate.net This intermediate, MOG, is then further de-esterified intracellularly to release the active compound, this compound. mdpi.comnih.gov This rapid conversion leads to the accumulation of NOG within the cells. researchgate.net The intracellular concentration of NOG is a critical determinant of its biological effects. ucl.ac.uknih.gov

The transport of the MOG intermediate into the cell is not a passive process. Research has identified the Monocarboxylate Transporter 2 (MCT2), a member of the SLC16 family of transporters, as the primary transporter for MOG. ucl.ac.ukresearchgate.netnih.gov The expression level of MCT2 on the cell surface is a key factor determining the amount of MOG taken up by the cell and, consequently, the resulting intracellular concentration of NOG. ucl.ac.uknih.gov

Cells with high MCT2 expression can accumulate NOG to very high levels (in the millimolar range). researchgate.net While lower concentrations of NOG are sufficient to inhibit PHDs and stabilize HIF-1α, these high concentrations can lead to off-target effects and cytotoxicity. ucl.ac.uknih.gov The cytotoxicity is associated with the inhibition of other α-ketoglutarate-dependent enzymes involved in glutamine metabolism, such as glutamate (B1630785) dehydrogenase (GDH), leading to suppressed mitochondrial respiration and decreased ATP production. nih.govnih.gov Therefore, the level of MCT2 expression dictates whether DMOG acts as a specific PHD inhibitor or a broader metabolic inhibitor, with high expression correlating with cytotoxicity. ucl.ac.ukresearchgate.net

Table 1: Key Molecules in the DMOG Prodrug Strategy

| Compound Name | Chemical Formula | Role | Cellular Transport Mechanism |

|---|---|---|---|

| Dimethyloxalylglycine (DMOG) | C₆H₉NO₅ | Cell-permeable prodrug | Passive diffusion across cell membrane |

| Methyloxalylglycine (MOG) | C₅H₇NO₅ | Intermediate hydrolysate | Transported by Monocarboxylate Transporter 2 (MCT2) |

| This compound (NOG) | C₄H₅NO₅ | Active compound | Poorly permeable; accumulates intracellularly |

This table summarizes the roles and transport mechanisms of the key compounds involved in the delivery of this compound via its prodrug, DMOG.

Macromolecular Conjugation for Targeted Delivery

Another advanced strategy for delivering this compound involves conjugating it to large biocompatible polymers. This approach aims to create a macromolecular prodrug that can provide sustained and localized release of the active compound.

Researchers have successfully synthesized a macromolecular prodrug by conjugating this compound to hyaluronic acid (HA), a naturally occurring polysaccharide. mdpi.comresearchgate.netnih.gov The resulting conjugate is termed HA-NOG. The synthesis is typically achieved through a 1,1'-Carbonyldiimidazole (CDI)-mediated esterification, which forms an ester bond between the carboxylic acid group of NOG and the hydroxyl groups of HA. researchgate.net

The characterization of HA-NOG confirms the successful conjugation. Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy are used to verify the structure. The FTIR spectrum of HA-NOG shows a characteristic ester carbonyl peak (around 1727 cm⁻¹) which is absent in the spectrum of native HA. researchgate.netresearchgate.net The degree of substitution, which is the amount of NOG conjugated to the HA backbone, can be controlled by adjusting the molar ratio of NOG to HA during the synthesis. researchgate.net For instance, increasing the molar ratio of NOG to HA from 0.85:1 to 1.7:1 has been shown to increase the degree of substitution from 2.52% to 3.99%. researchgate.net

Table 2: Synthesis and Characterization of HA-NOG

| Parameter | Method/Technique | Finding | Reference |

|---|---|---|---|

| Synthesis Method | CDI-mediated esterification | Forms an ester bond between NOG and HA. | researchgate.net |

| Structural Verification | ATR-FTIR Spectroscopy | Presence of an ester carbonyl peak at 1727 cm⁻¹ confirms conjugation. | researchgate.net |

| Degree of Substitution | Varied by reactant molar ratio | Increasing NOG/HA molar ratio from 0.85:1 to 1.7:1 increased substitution from 2.52% to 3.99%. | researchgate.net |

This interactive table outlines the key aspects of the synthesis and characterization of the this compound-conjugated Hyaluronic Acid (HA-NOG) prodrug.

The release of NOG from the HA-NOG conjugate is designed to be primarily driven by enzymatic degradation. mdpi.comnih.gov This allows for a controlled, cell-mediated release of the drug in the target tissue. The ester linkage between NOG and HA is susceptible to hydrolysis by esterases present in the cellular environment. mdpi.comresearchgate.net Furthermore, the hyaluronic acid backbone itself can be degraded by hyaluronidases, enzymes that are often upregulated in tissue remodeling and pathological conditions. mdpi.comresearchgate.net

Studies have demonstrated that the release of NOG from HA-NOG is significantly increased in the presence of both esterase and hyaluronidase (B3051955) compared to release in a physiological buffer alone. mdpi.comresearchgate.netnih.gov This enzymatic release mechanism ensures that the active drug is liberated in response to cellular activity, providing a localized and sustained therapeutic effect. mdpi.comnih.gov For example, fibroblasts cultured with HA-NOG can effectively release NOG, leading to the accumulation of HIF-1α in the cell nucleus and the activation of downstream angiogenic signaling pathways. mdpi.comnih.gov

Sustained Release and Localized Therapeutic Activation

The therapeutic application of small molecules like this compound (NOG) often faces challenges related to rapid clearance and the need for targeted delivery to minimize systemic effects. mdpi.comresearchgate.net To overcome these limitations, researchers have developed various strategies to achieve sustained release and localized therapeutic activation, ensuring that the compound exerts its effect at the desired site over a prolonged period. These approaches primarily involve the use of macromolecular prodrugs and advanced delivery systems. mdpi.comdovepress.com

One of the most explored strategies is the development of macromolecular prodrugs, where NOG is conjugated to a larger carrier molecule. mdpi.comkab.ac.ug Hyaluronic acid (HA), a naturally occurring polysaccharide, has been successfully used as a polymeric carrier for NOG. mdpi.comresearchgate.net In this approach, NOG is conjugated to HA via an ester bond, creating a stable HA-NOG conjugate. mdpi.comresearchgate.net The release of active NOG from this conjugate is not based on simple hydrolysis but is primarily driven by cell-mediated enzymatic degradation. mdpi.comresearchgate.net Specifically, enzymes like esterase and hyaluronidase, present in the cellular microenvironment, cleave the ester linkage, releasing free NOG in a sustained manner. mdpi.comresearchgate.net

Research has demonstrated that fibroblasts cultured with HA-NOG conjugates show a dose-dependent increase in the expression of Hypoxia-inducible factor-1 alpha (HIF-1α) target genes. mdpi.com The conditioned medium from these cells, containing the released NOG and secreted pro-angiogenic factors, was able to stimulate the formation of tube-like structures by endothelial cells in vitro. mdpi.comresearchgate.net This confirms that the enzymatically released NOG is bioactive and can activate the desired angiogenic signaling pathway locally. mdpi.comresearchgate.net The HA-NOG prodrug can be incorporated within hydrogel networks, which serve as a depot for localized, cell-mediated release. mdpi.comclemson.edu

Beyond HA conjugates, other delivery systems have been investigated for NOG and its cell-permeable prodrug, Dimethyloxalylglycine (DMOG), which is rapidly converted to NOG within cells. mdpi.comoup.comresearchgate.net These systems are designed to protect the drug from degradation and control its release profile. dovepress.com Hydrogels, including those based on polyethylene (B3416737) glycol diacrylate (PEGdA), have been used as carriers for HA-NOG, providing a scaffold for sustained release and supporting cellular invasion and remodeling. clemson.edu Nanoporous silica (B1680970) nanoparticles have also been explored as vehicles for DMOG, allowing for sustained release to support endothelial tube formation. oup.com

The table below summarizes key research findings on sustained release systems for this compound.

Table 1: Sustained Release Systems for this compound and its Prodrugs

| Delivery System | Drug Form | Release Mechanism | Key Research Findings | Citations |

|---|---|---|---|---|

| Hyaluronic Acid (HA) Conjugate | This compound (NOG) | Cell-mediated enzymatic degradation (esterase and hyaluronidase) | Sustained release of NOG, stabilization of HIF-1α, and stimulation of endothelial cell tubulogenesis. | mdpi.comresearchgate.net |

| PEGdA/HA Hybrid Hydrogel | HA-NOG conjugate | Enzymatic degradation and diffusion from the hydrogel matrix | Sustained, local release of NOG from the hydrogel increased HIF-1α target gene expression. | clemson.edu |

| Nanoporous Silica Nanoparticles | Dimethyloxalylglycine (DMOG) | Diffusion from nanoparticles | Sustained release of DMOG induced a hypoxic response and supported endothelial tube formation. | oup.com |

Localized therapeutic activation is intrinsically linked to these sustained release strategies. By delivering NOG in a conjugated or encapsulated form, its activation is restricted to the target tissue where specific enzymes are present or where the delivery system is localized. mdpi.comdovepress.com This approach minimizes systemic exposure and concentrates the therapeutic effect where it is needed most. dovepress.comnih.gov

Advanced methods for achieving even more precise localized activation are also being explored. One such method is the use of ultrasound-targeted microbubble destruction (UTMD). thno.org While not delivering NOG directly, this technique can deliver genetic material, such as short hairpin RNA (shRNA) against prolyl hydroxylase-2 (PHD2), to a specific location like the ischemic myocardium. thno.org The silencing of PHD2 stabilizes HIF-1α, effectively mimicking the pharmacological action of NOG. thno.org This strategy allows for temporal and spatial control over the activation of the HIF-1α pathway, representing a sophisticated form of localized therapeutic activation. thno.org

The table below outlines strategies for achieving localized therapeutic activation.

Table 2: Strategies for Localized Therapeutic Activation

| Activation Strategy | Stimulus | Mechanism of Action | Outcome | Citations |

|---|---|---|---|---|

| Macromolecular Prodrug (HA-NOG) | Local enzymes (esterase, hyaluronidase) | Enzymatic cleavage of the ester bond linking NOG to the HA backbone, releasing the active drug. | Localized activation of the HIF signaling pathway and secretion of pro-angiogenic factors. | mdpi.comresearchgate.net |

| Nanocarrier Delivery | Passive targeting to tissue | Localized delivery and sustained release of NOG or its prodrug DMOG at the target site. | Concentrated drug action at the target tissue, minimizing systemic effects. | dovepress.comnih.gov |

| Ultrasound-Targeted Microbubble Destruction (UTMD) | Ultrasound | Localized delivery of shRNA to silence PHD2, an enzyme that degrades HIF-1α, thereby mimicking NOG's effect. | Site-specific stabilization of HIF-1α and upregulation of downstream targets like VEGF and bFGF. | thno.org |

Research Applications and Experimental Models

N-Oxalylglycine as a Mechanistic Probe

This compound's ability to competitively inhibit α-KG-dependent enzymes makes it an invaluable probe for dissecting complex cellular pathways. nih.govuniprot.orguniprot.orgnih.gov Its use has been instrumental in elucidating the roles of these enzymes in signaling, metabolism, and epigenetic regulation.

This compound is widely used to study the diverse functions of α-ketoglutarate-dependent dioxygenases. researchgate.net As a competitive inhibitor with respect to α-KG, it helps to differentiate the metabolic roles of α-KG from its signaling functions mediated by these dioxygenases. nih.govuniprot.orguniprot.orgnih.gov For instance, in the study of xanthine (B1682287) hydroxylase from Aspergillus nidulans, this compound was shown to be a potent competitive inhibitor with a Ki of 0.12 μM, demonstrating its utility in probing the active site of α-KG-dependent enzymes. nih.govacs.org The membrane-permeable prodrug, dimethyl-oxalylglycine (DMOG), is often used in cell culture experiments. ucl.ac.ukresearchgate.netnih.govresearchgate.net DMOG is rapidly converted to monomethyl-oxalylglycine (MOG) and then to this compound intracellularly, leading to the inhibition of α-KG-dependent enzymes. ucl.ac.uknih.govresearchgate.net However, the concentration of intracellular NOG can influence which enzymes are inhibited, with higher concentrations affecting metabolic enzymes in addition to prolyl hydroxylases. ucl.ac.ukresearchgate.net

A primary application of this compound is in the study of cellular responses to hypoxia. It acts as a potent inhibitor of prolyl hydroxylase domain (PHD) enzymes, which are the key oxygen sensors in cells. medchemexpress.comscbt.comcaymanchem.comapexbt.com PHDs hydroxylate the alpha subunit of hypoxia-inducible factor (HIF) in an oxygen-dependent manner, marking it for proteasomal degradation. nih.govoup.com By inhibiting PHDs, this compound stabilizes HIF-α, even under normoxic conditions, thereby mimicking a hypoxic state. scbt.comnih.govoup.com This allows researchers to investigate the downstream effects of HIF activation, such as the regulation of genes involved in angiogenesis, erythropoiesis, and glucose metabolism. scbt.comoup.com For example, this compound inhibits PHD1 and PHD2 with IC50 values of 2.1 μM and 5.6 μM, respectively. medchemexpress.comcaymanchem.comapexbt.com The use of this compound and its derivatives has been crucial in understanding the role of the HIF pathway in both normal physiology and diseases like cancer and ischemia. scbt.com

This compound also serves as an inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (KDMs), which are α-KG-dependent enzymes that play a critical role in epigenetic regulation. medchemexpress.come-century.usglpbio.com These enzymes remove methyl groups from histone lysine (B10760008) residues, thereby influencing chromatin structure and gene expression. e-century.usplos.org this compound's ability to inhibit various JmjC demethylases allows for the investigation of their specific roles in cellular processes and their potential as therapeutic targets in diseases such as cancer. caymanchem.comglpbio.com For example, it inhibits JMJD2A, JMJD2C, and JMJD2E with IC50 values of 250 μM, 500 μM, and 24 μM, respectively. caymanchem.comapexbt.comglpbio.com By using this compound, researchers can probe the functional consequences of inhibiting histone demethylation and explore the intricate connections between metabolism, epigenetics, and disease. nih.gove-century.us

In Vitro Cellular Models

This compound and its cell-permeable derivative, DMOG, are extensively used in various in vitro cellular models to study the effects of inhibiting α-KG-dependent dioxygenases.

This compound and its derivatives have been utilized in a wide array of human cell lines to investigate their biological effects.

HeLa and HEK 293T cells: These commonly used cell lines have been employed in studies investigating the general mechanisms of HIF stabilization and the effects of inhibiting α-KG-dependent enzymes. nih.gov For example, studies have shown that tetracycline-mediated fluorescence, a marker for cellular senescence, correlates with passage number in both HeLa and HEK293T cells. nih.gov

KYSE-150 cells: While specific studies on KYSE-150 cells with this compound were not found in the provided search results, these esophageal cancer cells are often used in cancer research where HIF pathways are relevant.

Sf9 cells: These insect-derived cells are a common platform for recombinant protein expression, including the production of human α-KG-dependent enzymes for in vitro characterization and inhibitor screening.

NHDF (Normal Human Dermal Fibroblasts): In NHDFs, a macromolecular prodrug of this compound conjugated to hyaluronic acid (HA-NOG) was shown to cause HIF-1α accumulation in the nucleus and lead to a dose-dependent increase in the mRNA expression of HIF-1 target genes. researchgate.net This demonstrates the potential of this compound to stimulate angiogenic signaling. researchgate.net

HCT116 cells: In colorectal cancer cell lines like HCT116, which are frequently used to study cancer metabolism, this compound and its analogues can be used to probe the role of HIF and histone demethylases in tumor progression.

To understand the specific effects of this compound, researchers conduct dose-response and time-course experiments. For instance, in Trichoplax adhaerens, dose-response experiments with DMOG showed a reduction in size and lysis at higher concentrations over time. nih.gov In cell culture, treating HCC-1569 cells expressing MCT2 with 1 mM of MOG analogues for 4 hours was sufficient to induce HIF1α stabilization. ucl.ac.uk In normal human dermal fibroblasts, culturing with HA-NOG for 6 hours resulted in a dose-dependent increase in the mRNA expression of HIF-1α target genes. researchgate.net

Table 1: IC50 Values of this compound for Various α-Ketoglutarate-Dependent Dioxygenases

| Enzyme | IC50 Value (μM) | Source(s) |

| PHD1 | 2.1 | medchemexpress.comcaymanchem.comapexbt.com |

| PHD2 | 5.6 | medchemexpress.comcaymanchem.comapexbt.com |

| JMJD2A | 250 | caymanchem.comapexbt.comglpbio.com |

| JMJD2C | 500 | caymanchem.comapexbt.comglpbio.com |

| JMJD2E | 24 | caymanchem.comapexbt.comglpbio.com |

Table 2: Experimental Conditions for Observing Effects of this compound Derivatives in Cell Culture

| Cell Line/Organism | Compound | Concentration | Time | Observed Effect | Source(s) |

| Trichoplax adhaerens | DMOG | 0.1 - 10 mM | 0.5 - 6 hours | Reduction in size, lysis at higher concentrations | nih.gov |

| HCC-1569 + MCT2 | MOG analogues | 1 mM | 4 hours | HIF1α stabilization | ucl.ac.uk |

| NHDF | HA-NOG | Dose-dependent | 6 hours | Increased mRNA expression of HIF-1α target genes | researchgate.net |

Evaluation of Cell Migration, Invasion, and Proliferation Assays

The influence of this compound (NOG) and its cell-permeable prodrug, Dimethyloxalylglycine (DMOG), on fundamental cellular processes such as migration, invasion, and proliferation has been a subject of investigation, particularly in the context of cancer research and tissue regeneration. As an inhibitor of α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs) and Jumonji C-domain-containing histone demethylases (JmjC-KDMs), its effects are often linked to the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and alterations in histone methylation states. nih.govnih.govapexbt.com

Studies have shown that DMOG can promote the migratory and invasive properties of cancer cells. In HCT116 colon cancer cells, treatment with DMOG led to an increase in HIF-1α protein expression after 6 hours, which persisted for 24 hours. ukm.my This increase in HIF-1α correlated with a significantly higher percentage of cell migration in a wound healing assay and enhanced cell invasion through a Matrigel-coated membrane compared to untreated cells. ukm.my Similarly, inhibiting the histone demethylase JMJD1A with DMOG was found to suppress neuroblastoma cell migration and invasion. nih.gov

Conversely, in non-cancerous cell types, the effects on proliferation appear to be minimal under certain conditions. For instance, when conjugated to hyaluronic acid to form HA-NOG, this compound did not significantly affect the proliferation or metabolic activity of Normal Human Dermal Fibroblasts (NHDFs). mdpi.comresearchgate.net This suggests that the cellular context and the specific delivery method of the compound can influence its biological activity. While NOG is a known inhibitor of JMJD2A and JMJD2C, which are involved in cell cycle regulation, its direct impact on proliferation can vary. medchemexpress.comresearchgate.net For example, in HeLa cells, this compound showed a high half-maximal growth inhibition concentration (GI50) of over 710 μM, indicating low cytotoxicity and anti-proliferative effect at typical experimental concentrations. medchemexpress.com

Table 1: Effects of this compound/DMOG in Cellular Assays

| Cell Line | Assay Type | Compound Used | Observed Effect | Reference |

|---|---|---|---|---|

| HCT116 (Colon Cancer) | Wound Healing (Migration) | DMOG | Increased migration percentage at 6 and 24 hours. | ukm.my |

| HCT116 (Colon Cancer) | Transwell (Invasion) | DMOG | Increased number of invasive cells within 24 hours. | ukm.my |

| Neuroblastoma Cells | Migration & Invasion | DMOG | Suppressed migration and invasion. | nih.gov |

| Normal Human Dermal Fibroblasts (NHDFs) | Metabolic Activity & Proliferation | HA-NOG | No significant effect on metabolic activity or proliferation. | mdpi.comresearchgate.net |

| HeLa (Cervical Cancer) | MTT (Growth Inhibition) | NOG | Low growth inhibition (GI50 > 710 μM). | medchemexpress.com |

In Vivo Animal Models

The biological effects of this compound, primarily administered as its cell-permeable ester prodrug Dimethyloxalylglycine (DMOG), have been extensively studied in various animal models to explore its therapeutic potential. researchgate.netbiorxiv.org DMOG is readily taken up by cells and intracellularly de-esterified to this compound, where it inhibits α-ketoglutarate-dependent oxygenases, leading to a pseudo-hypoxic state by stabilizing HIF-1α. mdpi.comnih.gov

Induction of Hypoxia in Animal Systems (e.g., Rat Cerebral Ischemia Models)

DMOG has been effectively used to mimic a hypoxic response in animal models of cerebral ischemia. nih.govtandfonline.com In studies involving permanent and transient middle cerebral artery occlusion (pMCAO/tMCAO) in rats, administration of DMOG was shown to induce a pro-survival and angiogenic gene response. nih.gov The induction of this state is critical for investigating the neuroprotective mechanisms that are naturally triggered by low oxygen conditions. By inhibiting prolyl-4-hydroxylase domain (PHD) enzymes, DMOG prevents the degradation of HIF-1α, allowing it to accumulate and activate downstream target genes even under normoxic conditions. nih.govnih.gov This pharmacological preconditioning is a key strategy for studying the cellular pathways involved in ischemic tolerance.

Assessment of Therapeutic Angiogenesis and Tissue Regeneration

A significant focus of in vivo research has been on the ability of DMOG to promote therapeutic angiogenesis—the formation of new blood vessels—and support tissue regeneration. The stabilization of HIF-1α by DMOG leads to the upregulation of numerous pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and endothelial Nitric Oxide Synthase (eNOS). mdpi.comnih.gov Studies have demonstrated that DMOG treatment enhances the expression of these angiogenic markers, which in turn promotes the proliferation, migration, and tube formation of endothelial cells, effectively fostering angiogenesis. mdpi.com This has been shown to be beneficial in models of bone fractures, diabetic ulcers, and traumatic brain injury. mdpi.com For instance, DMOG has been shown to improve bone tissue regeneration by stimulating stem cells to secrete angiogenic factors and enhance osteogenic differentiation. mdpi.com

Evaluation of Neuroprotective Effects

The neuroprotective properties of DMOG have been a significant area of investigation, particularly in the context of ischemic stroke. nih.govtandfonline.com In rat models of both permanent and transient focal cerebral ischemia, treatment with DMOG resulted in a significant reduction in infarct volumes and improved behavioral outcomes. nih.gov This neuroprotection was associated with a consistent and significant upregulation of both mRNA and protein levels of VEGF and eNOS. nih.gov The improved outcome is believed to be mediated by an enhancement of regional cerebral blood flow (rCBF) following treatment. nih.gov By activating HIF-1α, DMOG triggers the expression of a suite of genes implicated in neuroprotection, demonstrating its potential as a therapeutic agent for ischemic brain injury. nih.govnih.gov

Table 2: Summary of this compound/DMOG Effects in In Vivo Animal Models

| Animal Model | Compound Used | Key Application/Assay | Major Findings | Reference |

|---|---|---|---|---|

| Rat (Permanent & Transient Middle Cerebral Artery Occlusion) | DMOG | Induction of Hypoxia / Neuroprotection | Reduced infarct volumes, improved behavioral outcomes, maintained regional cerebral blood flow. | nih.govtandfonline.com |

| Rat (Permanent & Transient Middle Cerebral Artery Occlusion) | DMOG | Therapeutic Angiogenesis | Significant upregulation of VEGF and eNOS mRNA and protein levels. | nih.gov |

| Murine Model of Colitis | DMOG | Induction of Hypoxia / Tissue Response | Increased oxygen availability in the inflamed colon tissue. | nih.gov |

| Various Stem Cell-based Bone Regeneration Models | DMOG | Tissue Regeneration | Enhanced expression of osteogenesis-related markers and promotion of angiogenesis. | mdpi.com |

| Rodent Traumatic Brain Injury Model | DMOG | Therapeutic Angiogenesis / Neuroprotection | Shown to increase vascularization and improve healing. | mdpi.com |

Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Binding and Enzyme Kinetics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the molecular interactions between this compound (NOG) and its target enzymes at an atomic level. nih.gov It has been instrumental in characterizing ligand binding and determining enzyme kinetics for 2-oxoglutarate (2OG) dependent oxygenases, such as prolyl hydroxylase domain 2 (PHD2) and factor inhibiting HIF (FIH). nih.govd-nb.info

Ligand-based NMR screening assays are frequently employed to study these interactions. nih.govrsc.org In a typical reporter displacement assay, the binding of a known ligand (the "reporter," often 2OG itself) to the enzyme is monitored. nih.gov The addition of a potential inhibitor like NOG that competes for the same binding site will displace the reporter ligand, causing a measurable change in the reporter's NMR signal. By monitoring the intensity of the 2OG reporter signal at different concentrations of NOG, it is possible to quantify the binding affinity and determine the dissociation constant (K D ) for the inhibitor. nih.gov

For example, using this method, NOG was shown to be a relatively non-selective inhibitor, displacing approximately 85% of the 2OG reporter ligand from both PHD2 and FIH. nih.gov This contrasts with more selective inhibitors that show preferential displacement for one enzyme over the other. nih.gov Furthermore, ¹H and ¹⁹F NMR studies have been used to observe subtle differences in the binding modes of NOG and other closely related analogues to enzymes like γ-butyrobetaine hydroxylase (BBOX), providing detailed mechanistic insights. nih.govrsc.org These techniques can reveal cooperativity between enzyme monomers during substrate binding and help in the rational design of new, more potent, and selective inhibitors. nih.gov Kinetic studies using NMR can also follow the enzymatic reaction over time, such as the decomposition of N-chloroglycine where this compound is formed as an intermediate. acs.org

Table 3: Application of NMR Spectroscopy in this compound Research

| Enzyme Target | NMR Technique | Purpose of Study | Key Finding | Reference |

|---|---|---|---|---|

| PHD2, FIH | Reporter Ligand NMR Screening | Ligand Binding / Inhibition | NOG is a non-selective inhibitor, displacing ~85% of 2-oxoglutarate from both enzymes. | nih.gov |

| PHD2 | Fluorescence Polarisation Assay (compared with NMR) | Inhibitor Binding Affinity | Determined an IC50 of 2.52 ± 0.6 μM for NOG, similar to values from NMR binding assays. | rsc.org |

| γ-butyrobetaine hydroxylase (BBOX) | ¹H and ¹⁹F NMR | Ligand Binding Mode / Mechanism | Revealed subtle differences in binding modes for NOG compared to 2OG and evidence for cooperative binding. | nih.govrsc.org |

| - | ¹H and ¹³C NMR | Reaction Kinetics / Mechanism | Identified this compound as an intermediate in the decomposition of N-chloroglycine. | acs.org |

Mass Spectrometry for Metabolite Profiling and Enzyme Characterization

This compound (NOG), a structural analog of α-ketoglutarate (αKG), serves as a valuable tool in mass spectrometry (MS)-based research for both metabolite identification and enzyme characterization. Its ability to act as a competitive inhibitor for a wide range of αKG-dependent dioxygenases makes it instrumental in functional and quantitative proteomics studies. wikipedia.orgnih.gov

Mass spectrometry has been employed to identify this compound as a naturally occurring compound in certain plants. For instance, studies have reported the presence of NOG in the leaves of rhubarb (Rheum rhabarbarum) and spinach (Spinach oleracea). ox.ac.uk This discovery suggests a potential natural role for NOG in regulating gene expression by inhibiting 2-oxoglutarate dependent oxygenases, a function that has garnered significant interest in cancer research due to the involvement of tricarboxylic acid cycle (TCA) intermediates in enzyme inhibition. ox.ac.uk